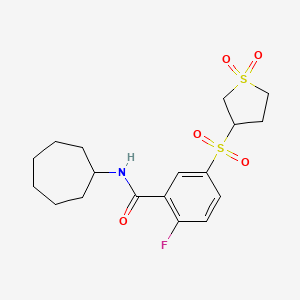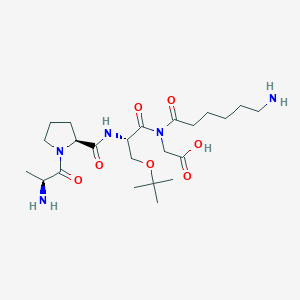
L-Alanyl-L-prolyl-O-tert-butyl-L-seryl-N-(6-aminohexanoyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanyl-L-prolyl-O-tert-butyl-L-seryl-N-(6-aminohexanoyl)glycine is a complex organic compound with a unique structure that includes several amino acids and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Alanyl-L-prolyl-O-tert-butyl-L-seryl-N-(6-aminohexanoyl)glycine typically involves multiple steps, starting with the protection of amino groups, followed by peptide bond formation between the amino acids. The tert-butyl group is introduced through a tert-butylation reaction, and the final product is purified through crystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds.
Biology: It serves as a substrate in enzymatic studies and as a probe in biochemical assays to understand protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials, leveraging its unique structural properties.
Mechanism of Action
The mechanism by which L-Alanyl-L-prolyl-O-tert-butyl-L-seryl-N-(6-aminohexanoyl)glycine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
L-Alanyl-L-proline: A simpler peptide with similar amino acids but lacking the tert-butyl group and the 6-aminohexanoyl moiety.
O-tert-butyl-L-seryl-N-(6-aminohexanoyl)glycine: A related compound without the L-alanine and L-proline residues.
Uniqueness: L-Alanyl-L-prolyl-O-tert-butyl-L-seryl-N-(6-aminohexanoyl)glycine stands out due to its complex structure, which includes multiple functional groups and amino acids. This complexity allows for a wider range of applications and interactions compared to simpler analogs.
Properties
CAS No. |
920746-53-8 |
|---|---|
Molecular Formula |
C23H41N5O7 |
Molecular Weight |
499.6 g/mol |
IUPAC Name |
2-[6-aminohexanoyl-[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C23H41N5O7/c1-15(25)21(33)27-12-8-9-17(27)20(32)26-16(14-35-23(2,3)4)22(34)28(13-19(30)31)18(29)10-6-5-7-11-24/h15-17H,5-14,24-25H2,1-4H3,(H,26,32)(H,30,31)/t15-,16-,17-/m0/s1 |
InChI Key |
BCEZFZDQRSQSMT-ULQDDVLXSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](COC(C)(C)C)C(=O)N(CC(=O)O)C(=O)CCCCCN)N |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NC(COC(C)(C)C)C(=O)N(CC(=O)O)C(=O)CCCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(2-phenylethyl)benzamide](/img/structure/B15173316.png)
![4-[4-(Dimethylamino)phenyl]but-3-enal](/img/structure/B15173334.png)
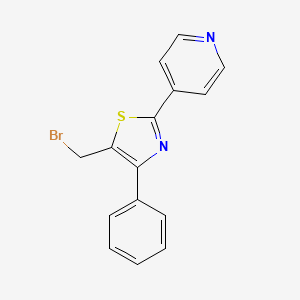
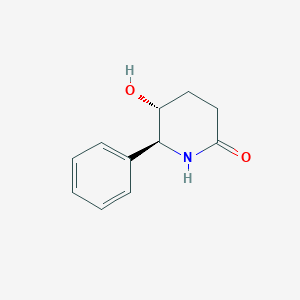
![Ethyl 4-[({4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)amino]piperidine-1-carboxylate](/img/structure/B15173346.png)
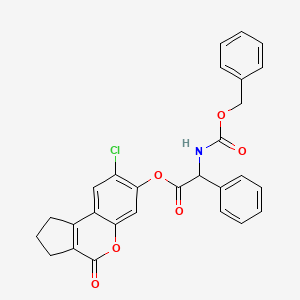
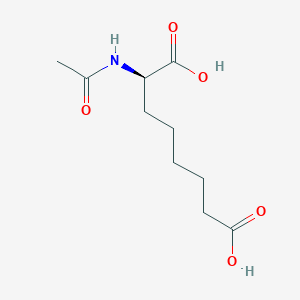
![N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-YL]dodecanamide](/img/structure/B15173367.png)
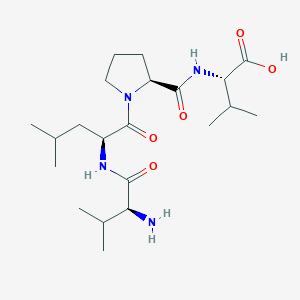
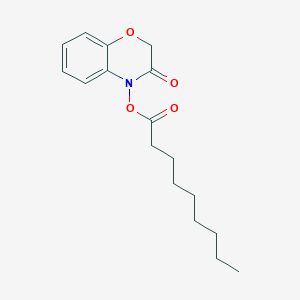
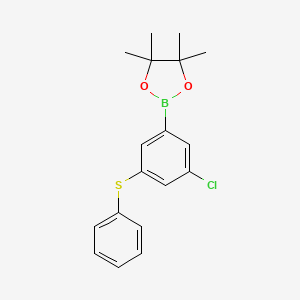
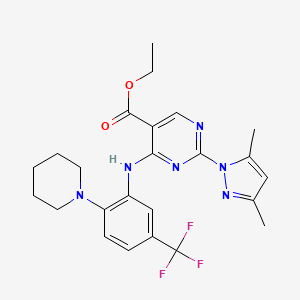
![2-Chloro-5-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]phenol](/img/structure/B15173392.png)
